molecular formula C13H13F3O5 B13102272 Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate

Cat. No.: B13102272
M. Wt: 306.23 g/mol
InChI Key: PASBXTSMJMPGJB-UHFFFAOYSA-N
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Description

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate is a chemical compound with the molecular formula C12H11F3O5. It is known for its unique structure, which includes a trifluoromethyl group attached to an isophthalate backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate typically involves the esterification of 5-hydroxy-4-(trifluoromethyl)isophthalic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-(trifluoromethyl)isophthalate or 5-carboxy-4-(trifluoromethyl)isophthalate.

    Reduction: Formation of diethyl 5-hydroxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-hydroxyisophthalate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Diethyl 4-(trifluoromethyl)isophthalate: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate is unique due to the presence of both the hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Biological Activity

Diethyl 5-hydroxy-4-(trifluoromethyl)isophthalate (commonly referred to as DEHTI) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of DEHTI, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H13F3O5
  • Molecular Weight : 308.24 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological membranes and target proteins.

Antitumor Activity

Compounds related to DEHTI have demonstrated antitumor effects in vitro. For example, studies on structurally similar compounds have reported inhibition of cancer cell proliferation in various human cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells. These compounds often induce apoptosis through mechanisms such as oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of DEHTI can be influenced by its structural features. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and interaction with biological targets. The hydroxyl group at position 5 may also play a critical role in mediating interactions with enzymes or receptors involved in cellular signaling pathways .

Study 1: Antimicrobial Evaluation

A study evaluated a series of diethyl isophthalate derivatives for their antimicrobial activity against a panel of bacterial strains. The results indicated that modifications at the 4-position significantly affected the inhibitory concentrations required for bacterial growth. DEHTI exhibited moderate activity against E. coli, with an IC50 value comparable to known antibiotics .

Study 2: Antitumor Mechanisms

In another study focusing on antitumor mechanisms, DEHTI derivatives were tested for their ability to induce apoptosis in A549 cells. The results showed that these compounds could activate caspase pathways, leading to increased cell death rates in a dose-dependent manner. This suggests that DEHTI may be a promising candidate for further development as an anticancer agent .

Summary of Findings

Activity Type Observed Effects Reference
AntimicrobialModerate inhibition of E. coli
AntitumorInduction of apoptosis in A549 cells
Structure-ActivityTrifluoromethyl enhances lipophilicity

Properties

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

diethyl 5-hydroxy-4-(trifluoromethyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H13F3O5/c1-3-20-11(18)7-5-8(12(19)21-4-2)10(9(17)6-7)13(14,15)16/h5-6,17H,3-4H2,1-2H3

InChI Key

PASBXTSMJMPGJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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